![molecular formula C7H6N2O B113926 6H-吡咯并[3,4-b]吡啶-5-醇 CAS No. 1314902-34-5](/img/structure/B113926.png)

6H-吡咯并[3,4-b]吡啶-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

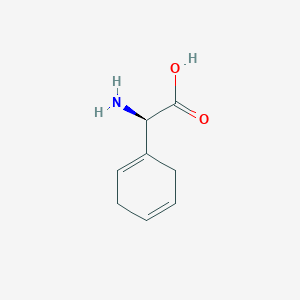

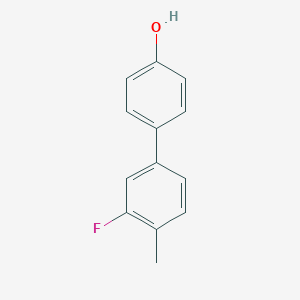

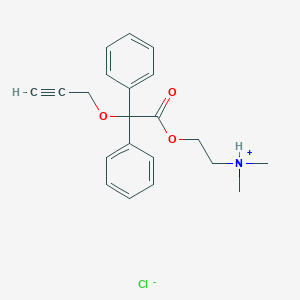

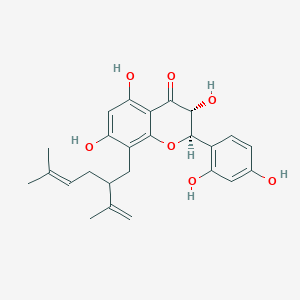

6h-Pyrrolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C7H6N2O and a molecular weight of 134.13534 . It is a heterocyclic compound containing a five-membered pyrrole ring fused to a six-membered pyridine ring .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridin-5-ones has been achieved via a one-pot cascade process, which includes Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration . This process has been used to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones .Molecular Structure Analysis

The molecular structure of 6h-Pyrrolo[3,4-b]pyridin-5-ol consists of a pyrrole moiety fused to a pyridine nucleus . The arrangement of nitrogen atoms in the bicyclic structure classifies it as an azaindole or azaizoindole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a series of multicomponent reactions and in vitro–in silico studies . These reactions have been studied against various human epithelial cervical carcinoma cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 6h-Pyrrolo[3,4-b]pyridin-5-ol include a predicted boiling point of 397.9±22.0 °C, a predicted density of 1.434±0.06 g/cm3, and a predicted pKa of 6.82±0.30 .科学研究应用

肿瘤学研究:乳腺癌治疗

6H-吡咯并[3,4-b]吡啶-5-醇: 衍生物已被合成并研究其在治疗乳腺癌方面的潜力。 体外研究表明,某些化合物对乳腺癌细胞系MDA-MB-231和MCF-7具有细胞毒作用,这表明其在癌症治疗方面具有广阔前景 .

药物设计:分子对接和动力学

该化合物已被用于分子对接研究,以了解其与癌症细胞系相关蛋白的相互作用。 这些研究有助于通过预测化合物如何与目标蛋白结合来设计具有更好疗效的药物 .

合成化学:乌吉-朱反应

乌吉-朱三组分反应(UZ-3CR)已被用于合成一系列吡咯并[3,4-b]吡啶-5-酮。 该方法展示了该化合物在促进复杂化学反应中的作用,这对创建多样化的分子库至关重要 .

作用机制

Target of Action

It’s known that pyrrolopyrazine derivatives, a group to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Pharmacokinetics

The compound has a predicted boiling point of 3979±220 °C, a density of 1434±006 g/cm3, and a pKa of 682±030 . These properties could impact its bioavailability.

实验室实验的优点和局限性

The use of 6h-Pyrrolo[3,4-b]pyridin-5-ol in lab experiments has several advantages and limitations. One advantage is that 6h-Pyrrolo[3,4-b]pyridin-5-ol is relatively inexpensive and easy to synthesize. Additionally, 6h-Pyrrolo[3,4-b]pyridin-5-ol has been shown to modulate the activity of certain signal transduction pathways, making it a useful tool for studying these pathways. However, the exact mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol is not yet fully understood, making it difficult to predict the effects of 6h-Pyrrolo[3,4-b]pyridin-5-ol in certain experiments.

未来方向

There are several potential future directions for the study of 6h-Pyrrolo[3,4-b]pyridin-5-ol. One potential direction is to investigate the mechanism of action of 6h-Pyrrolo[3,4-b]pyridin-5-ol in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol, such as its potential anti-cancer and anti-inflammatory properties. Finally, further studies could be conducted to investigate the potential applications of 6h-Pyrrolo[3,4-b]pyridin-5-ol in the fields of drug discovery and enzymology.

合成方法

6h-Pyrrolo[3,4-b]pyridin-5-ol can be synthesized by several methods, including the Fischer indole synthesis, the Ullmann condensation, and the Biginelli reaction. The Fischer indole synthesis involves the reaction of an aryl aldehyde or ketone with an amine and an acid catalyst to form an indole. The Ullmann condensation involves the reaction of an aryl halide with an amine and a copper catalyst to form a biaryl compound. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an ethyl acetoacetate to form an α-diketone.

属性

IUPAC Name |

6H-pyrrolo[3,4-b]pyridin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h1-4,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJYOIFBOGQDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2N=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)